molecular formula C18H13FN2O2 B2665927 methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate CAS No. 339010-38-7

methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate

Cat. No. B2665927
CAS RN: 339010-38-7
M. Wt: 308.312
InChI Key: UBPUFJUMTJUBND-UHFFFAOYSA-N
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Description

“Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate” is a chemical compound with the CAS Number: 339010-38-7 . It has a molecular weight of 308.31 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is 1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point range of 154 - 156 degrees Celsius . It’s a solid substance with a molecular weight of 308.31 .

Scientific Research Applications

Synthesis and Structural Characterization

One of the key applications of methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate is in the synthesis and structural characterization of various compounds. For example, it has been used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which are studied for their potential as anticancer drugs. These complexes have been characterized using various spectroscopic techniques and elemental analyses, with a focus on understanding their structural properties and cytotoxicity against different human tumor cell lines (Basu Baul et al., 2009).

Cross-Coupling Reactions

The compound is also important in cross-coupling reactions. Research has shown its utility in meta-C–H arylation and methylation of certain acids and phenolic derivatives. This is achieved using a nitrile template, essential for the effective cross-coupling of C–H bonds with organoborons (Wan et al., 2013).

Conformational Studies

In conformational studies, this compound plays a critical role. It has been used in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are specifically designed for peptide/peptoid conformation elucidation studies, helping to understand the structure and function of various peptides and proteins (Horwell et al., 1994).

Fluorescence Enhancement Studies

The molecule is also significant in fluorescence enhancement studies. For instance, its derivatives have been investigated for their role in increasing the fluorescence of certain stilbene compounds. This research contributes to a deeper understanding of the photochemical behavior of these compounds and their potential applications in various scientific fields (Yang et al., 2002).

Synthesis of Amino Acid Derivatives

Additionally, it is used in the synthesis of bicyclic amino acid derivatives. These derivatives are synthesized through Aza-Diels-Alder reactions and are important for understanding the asymmetric synthesis and structural aspects of amino acids (Waldmann & Braun, 1991).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

methyl 3-amino-1-cyano-4-fluoro-1-phenylindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUFJUMTJUBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CC=C3)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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